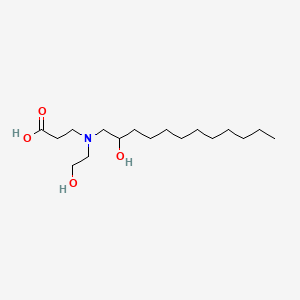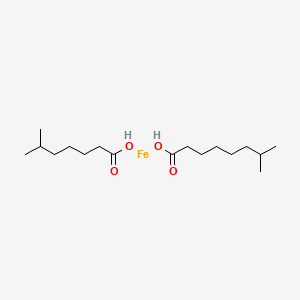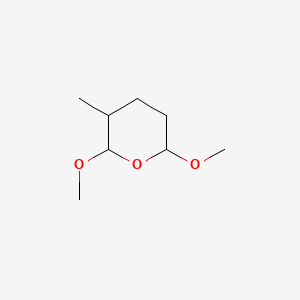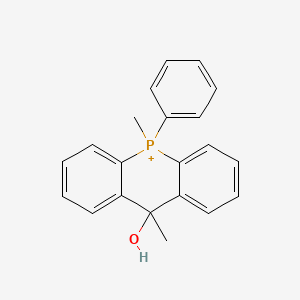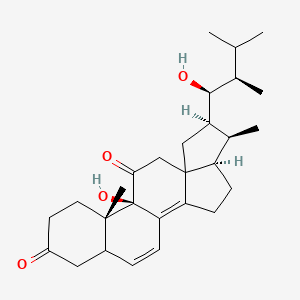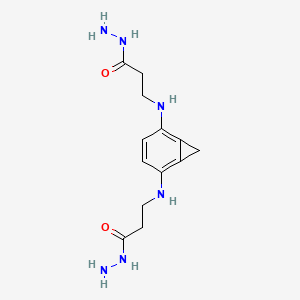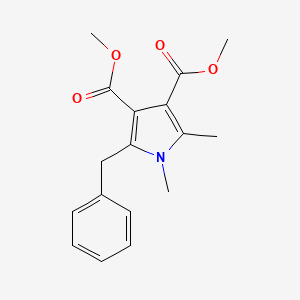
1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of two carboxylic acid groups, two methyl groups, and a phenylmethyl group, all attached to the pyrrole ring. The dimethyl ester form indicates that the carboxylic acid groups are esterified with methanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The starting materials often include substituted anilines or nitro compounds, which undergo cyclization to form the pyrrole ring. Esterification of the carboxylic acid groups is achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to streamline the process. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups back to carboxylic acids or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3,4-dicarboxylic acid derivatives, while reduction can produce pyrrole-3,4-dimethanol derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester involves interactions with various molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and nucleic acids, leading to modulation of biochemical processes. The exact mechanism depends on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrrole-2,3-dicarboxylic acid, dimethyl ester
- 1H-Pyrrole-3,4-dicarboxylic acid, 1-methyl-5-(phenylmethyl)-, dimethyl ester
- 1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-, dimethyl ester
Uniqueness
1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
121409-69-6 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
dimethyl 2-benzyl-1,5-dimethylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C17H19NO4/c1-11-14(16(19)21-3)15(17(20)22-4)13(18(11)2)10-12-8-6-5-7-9-12/h5-9H,10H2,1-4H3 |
Clave InChI |
RSUFSSOCFQTKNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1C)CC2=CC=CC=C2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
